Celgosivir Hydrochloride (CAS 141117-12-6) is the hydrochloride salt of the 6-O-butanoyl ester prodrug of castanospermine . As a potent, host-directed iminosugar, it functions by inhibiting endoplasmic reticulum α-glucosidase I, a critical enzyme required for the proper folding of viral N-linked glycoproteins via the calnexin/calreticulin cycle [1]. In procurement contexts, the hydrochloride salt is specifically selected over the free base for its superior aqueous solubility, which facilitates reproducible formulation for both in vitro cellular assays and in vivo pharmacokinetic studies . By masking the hydrophilicity of the parent castanospermine molecule, celgosivir ensures rapid cellular uptake and subsequent intracellular hydrolysis to the active moiety, making it a foundational benchmark compound for research in viral envelope misfolding, broad-spectrum antiviral development, and glycobiology [1].
Substituting Celgosivir Hydrochloride with its parent compound, castanospermine, or other generic iminosugars like miglustat, fundamentally compromises experimental integrity [1]. Castanospermine is highly hydrophilic, resulting in poor cellular permeability and weak intracellular efficacy; furthermore, it directly inhibits intestinal sucrases, causing severe osmotic diarrhea in animal models[1]. Celgosivir overcomes this via a lipophilic 6-O-butanoyl modification that bypasses gut sucrase inhibition and enhances cellular uptake before being cleaved into the active form. Additionally, procuring the celgosivir free base instead of the hydrochloride salt introduces severe formulation bottlenecks. The free base exhibits poor aqueous solubility, often necessitating high concentrations of organic co-solvents (like DMSO) that can confound cellular assays or cause injection-site toxicity in vivo. The HCl salt guarantees rapid dissolution in physiological buffers, ensuring precise, reproducible dosing .
In comparative in vitro assays measuring the accumulation of glucosylated oligosaccharides in infected cells, Celgosivir demonstrates an IC50 of 20 μM, whereas the parent molecule castanospermine requires an IC50 of 254 μM to achieve the same effect. This order-of-magnitude difference is driven by the 6-O-butanoyl ester, which significantly increases lipophilicity and cellular penetration prior to intracellular hydrolysis.
| Evidence Dimension | Inhibition of glycoprotein processing (IC50) |
| Target Compound Data | Celgosivir (20 μM) |
| Comparator Or Baseline | Castanospermine (254 μM) |
| Quantified Difference | >12-fold increase in intracellular potency |
| Conditions | HIV-infected cell cultures |
Buyers conducting cell-based antiviral or glycobiology assays must procure the prodrug to achieve relevant intracellular concentrations without requiring toxic extracellular doses.
Celgosivir Hydrochloride achieves an aqueous solubility of ≥ 100 mg/mL (approx. 338 mM) in water and standard physiological buffers . In contrast, the celgosivir free base is classified as only slightly soluble in aqueous media, requiring organic solvents such as chloroform or high concentrations of DMSO for dissolution . The protonated amine in the HCl salt form (pKa ~8.19) is essential for stable, high-concentration aqueous stock preparation.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | Celgosivir Hydrochloride (≥ 100 mg/mL) |
| Comparator Or Baseline | Celgosivir free base (Slightly soluble / requires organic solvents) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard aqueous buffers / water at room temperature |
Procurement of the hydrochloride salt is critical for researchers requiring high-concentration, solvent-free aqueous stock solutions for reproducible in vivo dosing (e.g., IP or oral gavage).
In lethal murine models of Dengue virus infection (AG129 mice), Celgosivir demonstrates a 2-fold higher in vivo potency compared to castanospermine [1]. A twice-daily (BID) dosing regimen of 50 mg/kg Celgosivir fully protects mice from lethal infection (100% survival) and significantly reduces peak viremia, outperforming single high-dose regimens and unesterified parent compounds [1].
| Evidence Dimension | In vivo antiviral potency and survival |
| Target Compound Data | Celgosivir (100% survival at 50 mg/kg BID) |
| Comparator Or Baseline | Castanospermine (2-fold lower in vivo potency) |
| Quantified Difference | Superior survival and reduced viral load at equivalent or lower systemic doses |
| Conditions | AG129 lethal DENV mouse model |
For translational animal studies, Celgosivir provides superior pharmacokinetics and survival outcomes, establishing it as the definitive benchmark for host-directed antiviral efficacy.
Castanospermine strongly inhibits intestinal sucrases, leading to osmotic diarrhea and poor tolerability in long-term in vivo studies [1]. Celgosivir, due to its esterified structure, is a relatively inactive inhibitor of intestinal sucrase in the gut lumen [1]. It is safely absorbed and only releases the active castanospermine metabolite via intracellular esterases, exhibiting minimal cytotoxicity (CC50 > 1000 μM) against human hepatocytes .
| Evidence Dimension | Intestinal sucrase inhibition and GI toxicity |
| Target Compound Data | Celgosivir (Inactive against gut sucrase; well-tolerated) |
| Comparator Or Baseline | Castanospermine (Potent gut sucrase inhibitor; causes osmotic diarrhea) |
| Quantified Difference | Elimination of dose-limiting gastrointestinal toxicity |
| Conditions | In vivo oral administration and hepatocyte toxicity assays |
Selecting the prodrug prevents confounding systemic toxicity and gastrointestinal distress in animal models, ensuring that observed phenotypes are due to specific antiviral mechanisms rather than off-target effects.
Due to its potent inhibition of endoplasmic reticulum α-glucosidase I, Celgosivir Hydrochloride is the premier benchmark compound for evaluating host-directed antiviral strategies against enveloped viruses (e.g., Flaviviruses, Coronaviruses, HCV, HIV). It is utilized to induce the misfolding of viral N-linked glycoproteins, preventing proper viral assembly and secretion .
The exceptional aqueous solubility of the hydrochloride salt makes it the ideal candidate for preparing injection or oral gavage formulations in murine models. It is heavily utilized in AG129 mouse models to study dose- and schedule-dependent protective efficacy without the confounding variables introduced by organic co-solvents [1].
Beyond virology, Celgosivir is procured by glycobiologists to probe the calnexin/calreticulin cycle and the unfolded protein response (UPR). Its ability to rapidly penetrate cells and selectively block the trimming of terminal glucose residues on nascent proteins makes it a precise chemical probe for studying glycoprotein maturation and ER stress pathways [2].